molecular formula C10H21NOS2 B12521902 Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester CAS No. 652150-45-3

Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester

Cat. No.: B12521902
CAS No.: 652150-45-3
M. Wt: 235.4 g/mol
InChI Key: YPAWTJJGGGBTFO-UHFFFAOYSA-N
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Description

Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester is a chemical compound with the molecular formula C7H13NO3S It is known for its unique structure, which includes a carbamothioic acid moiety and a mercaptooctyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester typically involves the reaction of carbamothioic acid with an appropriate mercaptooctyl ester. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the esterification process. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as column chromatography, ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often performed in dry ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester involves its interaction with molecular targets through its reactive functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active carbamothioic acid moiety, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tolnaftate: Methyl-(3-methylphenyl)carbamothioic acid O-2-naphthyl ester

    Thiuram Disulfides: Compounds with similar sulfur-containing functional groups

Uniqueness

Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Unlike Tolnaftate, which is primarily used as an antifungal agent, this compound has broader applications in chemistry and biology.

Properties

CAS No.

652150-45-3

Molecular Formula

C10H21NOS2

Molecular Weight

235.4 g/mol

IUPAC Name

S-(8-sulfanyloctyl) N-methylcarbamothioate

InChI

InChI=1S/C10H21NOS2/c1-11-10(12)14-9-7-5-3-2-4-6-8-13/h13H,2-9H2,1H3,(H,11,12)

InChI Key

YPAWTJJGGGBTFO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)SCCCCCCCCS

Origin of Product

United States

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